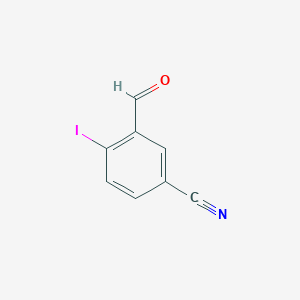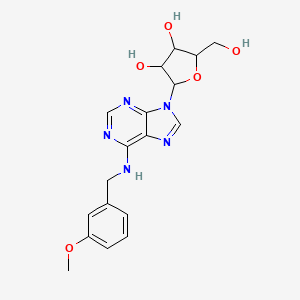
m-Methoxytopolin riboside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Methoxytopolin riboside is a derivative of meta-topolin, a type of cytokinin. Cytokinins are plant hormones that play a crucial role in cell division and growth. This compound is known for its effectiveness in plant tissue culture and micropropagation, particularly in enhancing shoot proliferation and reducing hyperhydricity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-Methoxytopolin riboside typically involves the modification of meta-topolin. The process includes the introduction of a methoxy group at the meta position of the benzyl ring. This can be achieved through various chemical reactions, including methylation. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
m-Methoxytopolin riboside undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
m-Methoxytopolin riboside has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a crucial role in plant tissue culture and micropropagation, enhancing shoot proliferation and reducing hyperhydricity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of plant-based medicine.
Industry: It is used in the production of high-quality plant materials and secondary metabolites, which are valuable in various industrial applications.
Comparaison Avec Des Composés Similaires
m-Methoxytopolin riboside is unique compared to other similar compounds due to its specific chemical structure and functional properties. Similar compounds include:
meta-Topolin: A closely related cytokinin with similar applications in plant tissue culture.
Benzyladenine: Another cytokinin commonly used in plant tissue culture, but with different efficacy and side effects.
Kinetin: A cytokinin with similar functions but different chemical structure and properties.
This compound stands out due to its ability to enhance shoot proliferation and reduce hyperhydricity more effectively than some of these other compounds.
Propriétés
Formule moléculaire |
C18H21N5O5 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O5/c1-27-11-4-2-3-10(5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21) |
Clé InChI |
YUPMHVHUPBAVAS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



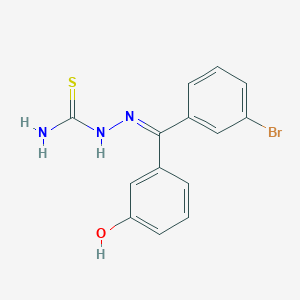
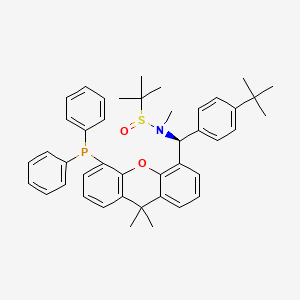
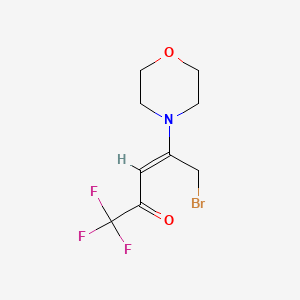
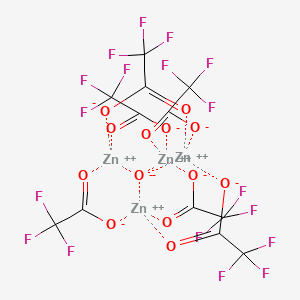
![4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B13649265.png)

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B13649291.png)
